tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
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Overview
Description
The compound “tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride” is a complex organic molecule. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Molecular Structure Analysis
The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . Because of the combination of a high bond dissociation energy (~ 100 kcal mol-1) and limited accessibility, in the absence of directing groups, neither radical nor organometallic approaches are effective for the chemical modification of tert-butyl CH bonds .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of the tert-butyl group are influenced by its unique reactivity pattern, which is elicited by the crowded nature of the group .Scientific Research Applications
Biosynthesis and Enzymatic Studies
A significant area of research involves the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a closely related compound, using carbonyl reductase from Rhodosporidium toruloides. This process is crucial for the synthesis of atorvastatin and rosuvastatin, two prominent statins. The studies demonstrate the effectiveness of using organic solvents and biphasic media to enhance the yield and efficiency of the biosynthesis process. These advancements indicate a move towards more sustainable and efficient production methods for key pharmaceutical intermediates (Liu et al., 2018; Liu et al., 2017).
Chemoenzymatic Approaches
Research also explores chemoenzymatic methods for preparing related compounds, demonstrating the versatility and potential for environmentally friendly production methods. For instance, Sun et al. (2007) developed a chemoenzymatic approach to prepare tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, showcasing the high enantiomeric and diastereomeric excesses achievable through such methods (Sun et al., 2007).
Molecular and Structural Studies
Further research delves into the molecular and crystal structure of related compounds, providing insights into their conformational stability and interactions. Such studies are crucial for understanding the properties of these intermediates and their behavior in various synthesis contexts (Kozioł et al., 2001).
Bioconversion Processes
The bioconversion of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate using immobilized Saccharomyces cerevisiae is another area of interest, showcasing the potential for microbial systems in the synthesis of complex organic molecules. This approach highlights the efficiency and repeatability of using immobilized cells for industrial-scale production (Xingyuan et al., 2013).
Mechanism of Action
The mechanism of action of the tert-butyl group involves the interplay of steric, electronic, medium and torsional effects. Site-selective and product chemoselective hydroxylation of the tert-butyl group is accomplished with broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields .
Future Directions
Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest. This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5;/h9-10H,6-8,13H2,1-5H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUQYQDOPTVDGI-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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